molecular formula C4H5IN2 B187052 2-iodo-1-methyl-1H-imidazole CAS No. 37067-95-1

2-iodo-1-methyl-1H-imidazole

Cat. No. B187052
CAS RN: 37067-95-1
M. Wt: 208 g/mol
InChI Key: BKRACZNEJSCZML-UHFFFAOYSA-N
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Description

“2-iodo-1-methyl-1H-imidazole” is a chemical compound with the molecular formula C4H5IN2 . It is a member of the imidazole family, a class of organic compounds known for their five-membered heterocyclic ring structure containing three carbon atoms, two nitrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “2-iodo-1-methyl-1H-imidazole” consists of a five-membered ring with two non-adjacent nitrogen atoms, one of which is substituted with a methyl group and the other with an iodine atom . The average molecular weight is 208.000 Da .


Physical And Chemical Properties Analysis

“2-iodo-1-methyl-1H-imidazole” is a solid compound with a density of 2.1±0.1 g/cm3 . It has a boiling point of 263.4±23.0 °C at 760 mmHg . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

1. Use in High-Temperature Proton-Conducting Polymer Electrolytes

Imidazole and 1-methyl imidazole have been utilized as additives in polybenzimidazole equilibrated with phosphoric acid, forming high-temperature proton-conducting polymer electrolytes. This has applications in fuel cells, where the conductivity of these membranes is critical (Schechter & Savinell, 2002).

2. In the Synthesis of Trisubstituted Imidazoles

A divergent and regioselective synthesis approach for 1,2,4- and 1,2,5-trisubstituted imidazoles has been developed, which is significant in the field of organic chemistry. This methodology involves the regiocontrolled N-alkylation of specific imidazole intermediates (Delest et al., 2008).

3. Synthesis of Imidazole Derivatives

Imidazole derivatives, including those derived from 2-iodo-1-methyl-1H-imidazole, have been synthesized using hypervalent iodine reagents. These derivatives are significant due to their presence in a variety of natural products like vitamin B12 and histidine derivatives (Zhang & Chen, 2001).

4. Corrosion Inhibition in Copper

Imidazole and its derivatives have been evaluated as corrosion inhibitors in copper, particularly in NaCl solutions. This is important in materials science and engineering for extending the life and maintaining the integrity of copper materials (Kovačević, Milošev, & Kokalj, 2017).

5. In the Development of Ionic Liquid Crystals

A solvent-free method for the N-arylation of imidazole by specific iodobenzene using a particular catalyst has been reported. This has applications in the synthesis of mesomorphic imidazole derivatives, important in the field of material science for creating liquid crystals (Fouchet et al., 2009).

6. Synthesis of Novel Mercury(II)-Iodo Complexes

Research has demonstrated the synthesis of novel mercury(II)-iodo complexes using 1-methyl-2-(phenylazo)imidazole. Such complexes have potential applications in photochromism and materials science (Sarker et al., 2007).

7. In Corrosion Inhibition for Carbon Steel

Certain imidazole derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments. This is significant in industrial applications where corrosion resistance is crucial (Zhang et al., 2015).

8. In Energetic Materials

Bicyclic azoles, including derivatives of imidazole, have been synthesized and investigated for their application in energetic materials. Their high densities and stability make them suitable for use in various high-energy applications (Gao, Ye, Twamley, & Shreeve, 2006).

Safety And Hazards

“2-iodo-1-methyl-1H-imidazole” is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and rinsing cautiously with water in case of contact with eyes .

Future Directions

Imidazole compounds, including “2-iodo-1-methyl-1H-imidazole”, continue to be a focus of research due to their wide range of chemical and biological properties . Future research may focus on developing new synthesis methods, exploring additional chemical reactions, and investigating potential applications in various fields .

properties

IUPAC Name

2-iodo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-7-3-2-6-4(7)5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRACZNEJSCZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319572
Record name 2-iodo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-1-methyl-1H-imidazole

CAS RN

37067-95-1
Record name 37067-95-1
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Record name 2-iodo-1-methyl-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-1-methyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MG Speziali, AL Monteiro - Synthesis, 2012 - thieme-connect.com
This work reports the functionalization of monoterpenoids with 2-iodo-1-methyl-1H-imidazole using Sonogashira cross-coupling reactions. Natural monoterpenes were also modified to …
Number of citations: 2 www.thieme-connect.com
RH Yi, GY Liu, YT Luo, WY Wang… - … A European Journal, 2021 - Wiley Online Library
… available 2-amino-1H-imidazole-4,5-dicarbonitrile was methylated with sodium hydride (NaH) and iodomethane (CH 3 I) to form the key acceptor 2-iodo-1-methyl-1H-imidazole-4,5-…
RH Yi, CM Shao, CH Lin, YC Fang… - The Journal of …, 2020 - ACS Publications
Most phosphorescent devices suffer from severe triplet–triplet annihilation (TTA), and the efficiency recording at high luminance is much lower than that at low luminance, making the …
Number of citations: 22 pubs.acs.org
J Carpenter, Y Wang, G Wu, J Feng… - Journal of Medicinal …, 2017 - ACS Publications
… Prepared according to general method B with 2-iodo-1-methyl-1H-imidazole to give 52 (12 mg, 58% yield) as a colorless gum. MS (ESI) mass calculated for [M + H] + (C 19 H 19 N 4 ) …
Number of citations: 14 pubs.acs.org
C Kahlfuss, S Chowdhury, AF Carreira… - Inorganic …, 2021 - ACS Publications
… with metal-coordination abilities, has been obtained in two steps with an overall 33% yield, starting with a Sonogashira cross-coupling reaction between 2-iodo-1-methyl-1H-imidazole 6 …
Number of citations: 8 pubs.acs.org
O Geis - 2001 - depositonce.tu-berlin.de
Die vorliegende Arbeit beschreibt die modulare Synthese neuartiger Liganden und deren Metallkomplexe, die als potentielle Katalysatoren von Interesse sind. Es sollten Methoden …
Number of citations: 5 depositonce.tu-berlin.de
齊藤真人 - 2019 - repository.kulib.kyoto-u.ac.jp
… To a solution of 2-iodo-1-methyl-1H-imidazole (2.92 g, 14.0 mmol) in CH3CN was added 1- …
Number of citations: 3 repository.kulib.kyoto-u.ac.jp
O Geis - Berlin, Techn. Univ., Diss., 2000
Number of citations: 0

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